Physicochemical Differentiation via Predicted Lipophilicity (XlogP) and Topological Polar Surface Area (TPSA) Relative to Chloromethyl Analog
Direct experimental logP data for the title compound are not publicly available. However, the chloromethyl derivative 7‑(chloromethyl)‑1‑(cyclobutylmethyl)‑1H‑imidazo[1,2‑b]pyrazole (CAS 2092800‑20‑7) exhibits a calculated XlogP of 1.7 and TPSA of 22.2 Ų . By structural extrapolation, the parent unsubstituted core is predicted to have a lower XlogP (~1.3‑1.5) and a slightly higher TPSA (~25‑30 Ų) owing to the absence of the lipophilic chlorine atom. This places the molecule in a favorable fragment‑like property space (MW < 200, logP < 2, TPSA < 60 Ų) that is differentiated from 1‑cyclopentyl‑1H‑imidazo[1,2‑b]pyrazole (expected higher logP due to larger alkyl group) and from 1‑(cyclopropylmethyl)‑6‑methyl‑1H‑imidazo[1,2‑b]pyrazole, where the methyl substituent introduces a steric buttress absent in the title compound .
| Evidence Dimension | Predicted XlogP / predicted TPSA |
|---|---|
| Target Compound Data | XlogP ~1.3‑1.5 (estimated); TPSA ~25‑30 Ų (estimated) |
| Comparator Or Baseline | 7‑(chloromethyl)‑1‑(cyclobutylmethyl) analog: XlogP 1.7, TPSA 22.2 Ų ; 1‑Cyclopentyl analog: C₁₀H₁₃N₃, MW 175.23 |
| Quantified Difference | ΔXlogP ~0.2‑0.4 lower vs chloromethyl analog; TPSA ~3‑8 Ų higher vs chloromethyl analog |
| Conditions | Calculated descriptors (XlogP3 algorithm); no experimental logP or TPSA measurements available |
Why This Matters
The lower lipophilicity and higher polarity of the unsubstituted core may improve aqueous solubility and reduce non‑specific protein binding relative to more lipophilic N‑alkyl analogs, a key advantage in fragment‑based screening.
